2,1,3-Benzothiadiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

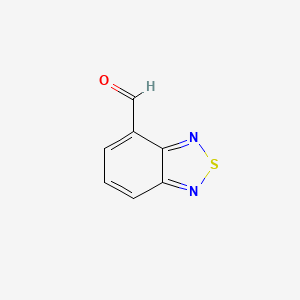

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVJARPTPIVPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379952 | |

| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5170-68-3 | |

| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,1,3-Benzothiadiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of materials science and medicinal chemistry. The unique electronic properties of the benzothiadiazole core, characterized by its electron-withdrawing nature, make these compounds valuable building blocks for a range of applications. This guide focuses on the fundamental properties of a key derivative, 2,1,3-Benzothiadiazole-4-carbaldehyde, providing a comprehensive overview of its chemical and physical characteristics, spectroscopic data, and synthesis. While direct biological signaling pathways for this specific aldehyde are not extensively documented, its role as a versatile intermediate in the development of functional organic materials and its potential pharmacological relevance will be explored.

Core Properties

This compound is a solid, typically yellow, organic compound. Its core structure consists of a benzene ring fused to a thiadiazole ring, with an aldehyde group substituted at the 4-position. This aldehyde group provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

| Property | This compound | 2,1,3-Benzothiadiazole (Parent Compound)[1][2] | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde |

| Molecular Formula | C₇H₄N₂OS[3] | C₆H₄N₂S | C₇H₃BrN₂OS |

| Molecular Weight | 164.19 g/mol [3] | 136.17 g/mol | 243.08 g/mol |

| CAS Number | 5170-68-3[3] | 273-13-2 | 1071224-34-4 |

| Appearance | Yellow solid[4] | Colorless to light brown solid[2] | Solid |

| Melting Point | Data not available | 42-44 °C[2] | 192-194 °C |

| Boiling Point | Data not available | 206 °C[2] | Data not available |

| Solubility | Soluble in many organic solvents.[5] | Soluble in methanol.[2] | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound are not consistently reported. However, based on the known spectra of its parent compound and other derivatives, the expected spectral characteristics can be inferred.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm). The aldehyde proton will appear as a singlet further downfield (around δ 10.0 ppm). The coupling patterns of the aromatic protons will provide information about their substitution on the benzene ring. For the parent 2,1,3-benzothiadiazole in CDCl₃, aromatic protons appear at δ 7.97 and 7.53 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the aldehyde carbonyl carbon (typically in the range of 190-200 ppm), and the carbons of the thiadiazole ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of the aldehyde group and the benzothiadiazole core. Key expected peaks include:

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-H bending (aromatic): Bands in the 690-900 cm⁻¹ region.

The IR spectrum for the parent 2,1,3-benzothiadiazole is available for comparison.[7]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 2,1,3-benzothiadiazole.

Materials:

-

2,1,3-Benzothiadiazole

-

A suitable formylating agent (e.g., a Vilsmeier-Haack reagent prepared from DMF and POCl₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Sodium acetate

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Preparation of the Vilsmeier-Haack reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

-

Formylation Reaction: Dissolve 2,1,3-benzothiadiazole in an anhydrous solvent such as 1,2-dichloroethane. To this solution, add the freshly prepared Vilsmeier-Haack reagent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of sodium acetate in water.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system.

-

Characterization: Confirm the structure and purity of the final product using NMR and IR spectroscopy and by determining its melting point.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. 2,1,3-Benzothiadiazole CAS#: 273-13-2 [m.chemicalbook.com]

- 3. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,1,3-Benzothiadiazole-4-carboxaldehyde [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carbaldehyde (CAS 5170-68-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole-4-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and diagnostics. As a derivative of the electron-deficient 2,1,3-benzothiadiazole (BTD) core, this molecule serves as a versatile building block for the synthesis of a wide array of functional materials and potential therapeutic agents. The presence of a reactive aldehyde group at the 4-position provides a convenient handle for further molecular elaboration, allowing for the construction of complex conjugated systems and targeted bioactive molecules.

The BTD scaffold is known for its unique electronic properties, often leading to compounds with intramolecular charge transfer (ICT) characteristics. This makes its derivatives highly valuable in the development of fluorescent probes, organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[1][2] In the realm of drug discovery, the benzothiadiazole nucleus is recognized as a privileged structure, with various derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]

This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on experimental details and data relevant to researchers in both academic and industrial settings.

Physicochemical Properties

This compound is typically a yellow to orange powder under standard conditions.[5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5170-68-3 | [5] |

| Molecular Formula | C₇H₄N₂OS | [5][6] |

| Molecular Weight | 164.18 g/mol | [5][6] |

| Appearance | Yellow to orange powder | [5] |

| Melting Point | 99 °C | [5][7] |

| Boiling Point | 291.9 ± 13.0 °C (at 760 Torr) | [5][7] |

| Density | 1.477 ± 0.06 g/cm³ | [5][7] |

| Flash Point | 130.3 ± 19.8 °C | [5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | Inferred from general properties |

Synthesis

The synthesis of this compound can be achieved through various methods, with modern approaches focusing on the direct functionalization of the 2,1,3-benzothiadiazole core. A recently reported efficient method involves a two-step sequence of C-H borylation followed by formylation.

Experimental Protocol: Synthesis via C-H Borylation and Formylation

This protocol is adapted from methodologies developed for the functionalization of the BTD core.

Step 1: Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole

-

Objective: To regioselectively introduce a boronic ester at the 4-position of the BTD ring.

-

Materials:

-

2,1,3-Benzothiadiazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)COD]₂ (catalyst)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)

-

Anhydrous solvent (e.g., THF or Cyclohexane)

-

-

Procedure:

-

In a glovebox, to a dried reaction vessel, add 2,1,3-benzothiadiazole (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(OMe)COD]₂ (1.5 mol%), and dtbpy (1.5 mol%).

-

Add anhydrous solvent (e.g., cyclohexane) to achieve a suitable concentration (e.g., 0.5 M).

-

Seal the vessel and heat the reaction mixture at 80 °C for 16 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product, a mixture of borylated isomers, is purified by column chromatography on silica gel. The 4-borylated product (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole) is isolated.

-

Step 2: Formylation of 4-Boryl-2,1,3-benzothiadiazole

-

Objective: To convert the boronic ester into an aldehyde group.

-

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

Dissolve the 4-borylated BTD (1.0 equiv) in a mixture of DCM and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ (2.0 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex molecules. Key reactions include condensations with active methylene compounds and olefination reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration, to form a new C=C double bond.[8] This reaction is widely used to synthesize electron-deficient alkenes, which are valuable in materials science.

-

Objective: To synthesize 2-((2,1,3-benzothiadiazol-4-yl)methylene)malononitrile, a precursor for fluorescent dyes and organic semiconductors.

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol or Acetonitrile (solvent)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 3-4 drops).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction by TLC. A precipitate of the product may form during the reaction.

-

Upon completion, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization.

-

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[9] This reaction is highly versatile for creating C=C bonds with control over the stereochemistry in some cases.

-

Objective: To synthesize 4-(2-phenylethenyl)-2,1,3-benzothiadiazole.

-

Materials:

-

Benzyltriphenylphosphonium chloride

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous THF

-

This compound

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add the strong base (1.1 equiv) to generate the ylide (a color change, often to deep red or orange, is observed).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

-

Caption: Key reactions of this compound.

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aldehydic Proton (CHO): A singlet in the range of δ 9.8-10.5 ppm. Aromatic Protons: Three protons on the benzene ring, exhibiting a complex splitting pattern (likely a doublet, a triplet, and a doublet of doublets) in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the aldehyde will be the most deshielded. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm.[10] Aromatic Carbons: Six signals in the aromatic region (δ 120-160 ppm). The carbons of the thiadiazole ring will be at the lower field end of this region. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[11] C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[11] Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight. Fragmentation: Loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z = 135. |

Applications in Drug Discovery and Materials Science

The 2,1,3-benzothiadiazole scaffold is a key component in the design of functional molecules for both biological and materials applications.

Role in Drug Discovery

While specific biological data for this compound is scarce in the public domain, the benzothiadiazole and related benzothiazole scaffolds are known to be present in compounds with a wide range of pharmacological activities.

-

Anticancer Activity: Many benzothiazole and thiadiazole derivatives have been synthesized and evaluated as anticancer agents.[3][12] They have been shown to inhibit various cancer cell lines, and their mechanism of action can involve the modulation of key signaling pathways. For instance, some derivatives have been found to inhibit the PI3K/AKT/mTOR and JAK/STAT signaling pathways, which are often dysregulated in cancer.[13][14]

-

Antimicrobial Activity: The benzothiazole nucleus is a component of several compounds with potent antibacterial and antifungal properties.[15][16] The mechanism of action can vary, but some derivatives are known to inhibit essential microbial enzymes.

The aldehyde at the 4-position serves as a crucial starting point for creating libraries of derivatives (e.g., imines, hydrazones, or more complex heterocycles via condensation reactions) for high-throughput screening in drug discovery campaigns.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchr.org [jchr.org]

- 16. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Profile of 2,1,3-Benzothiadiazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,1,3-Benzothiadiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in publicly accessible databases, this guide presents a detailed analysis based on the well-characterized parent compound, 2,1,3-Benzothiadiazole, and established principles of spectroscopic interpretation. The inclusion of an aldehyde functional group at the 4-position of the benzothiadiazole core introduces distinct electronic and structural features that are reflected in its spectroscopic fingerprint.

This document outlines the expected spectroscopic data, provides detailed experimental protocols for its acquisition, and illustrates the analytical workflows, serving as a valuable resource for researchers working with this and related compounds.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for 2,1,3-Benzothiadiazole and provide expected values for this compound based on established substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure. The electron-withdrawing nature of the thiadiazole ring and the aldehyde group significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 2,1,3-Benzothiadiazole | CDCl₃ | δ 7.97 (dd, J = 8.9, 0.9 Hz, 2H), 7.53 (dd, J = 6.7, 0.9 Hz, 2H)[1] |

| 2,1,3-Benzothiadiazole | Acetone-d₆ | δ 8.05 (dd, J = 8.9, 1.1 Hz, 2H), 7.72 (dd, J = 6.6, 1.1 Hz, 2H)[1] |

| This compound (Expected) | CDCl₃ or DMSO-d₆ | Aldehyde proton (CHO): δ 9.5-10.5 (s, 1H). Aromatic protons: H5, H6, H7 would appear in the range of δ 7.5-8.5, with splitting patterns determined by their coupling. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2,1,3-Benzothiadiazole | Chloroform-d | Data available upon registration on spectral databases.[2] |

| This compound (Expected) | CDCl₃ or DMSO-d₆ | Aldehyde carbon (C=O): δ 190-200. Aromatic carbons: in the range of δ 120-160. Quaternary carbons of the benzothiadiazole core would also be present. |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups within a molecule. The spectrum of this compound will be characterized by vibrations of the aldehyde group and the benzothiadiazole core.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2850 and ~2750 | Aldehyde C-H Stretch (Fermi resonance doublet) | Medium |

| ~1710-1685 | Aldehyde C=O Stretch | Strong |

| ~1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1390 | C-H Bend (in-plane) of Aldehyde | Medium |

| ~1300-1000 | C-N and C-S Stretching | Medium |

| ~900-675 | Aromatic C-H Out-of-Plane Bending | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugation of the aldehyde group with the benzothiadiazole ring is expected to influence the absorption maxima.

Table 4: UV-Vis Absorption Data

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 2,1,3-Benzothiadiazole Derivatives | Dichloromethane | Typically show two absorption peaks: one between 311-370 nm (n-π* and π-π* transitions) and another at longer wavelengths (452-526 nm) due to intramolecular charge transfer.[3] |

| This compound (Expected) | Common organic solvents (e.g., Dichloromethane, Acetonitrile) | Expected to exhibit absorption bands in the UV and visible regions, characteristic of π-π* and n-π* transitions within the conjugated system. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data

| Compound | Ionization Method | [M]+• or [M+H]⁺ (m/z) | Key Fragmentation Peaks |

| 2,1,3-Benzothiadiazole | Electron Ionization (EI) | 136[4][5] | 109, 94, 69 |

| This compound | EI or ESI | 164 (Molecular Ion, [M]+•) | Expected fragments would involve the loss of CO (m/z 136), and further fragmentation of the benzothiadiazole ring. |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of benzothiadiazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of ~250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove moisture.

-

In an agate mortar, grind 1-2 mg of the compound to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is usually reported in terms of transmittance (%) versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Materials:

-

This compound

-

Spectroscopy grade solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mM).

-

Prepare a series of dilute solutions (e.g., 1-20 µM) from the stock solution by serial dilution.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Record the absorption spectrum of each dilute solution from approximately 200 nm to 600 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and a general synthetic pathway for benzothiadiazole derivatives.

Caption: Workflow for the spectroscopic characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,1,3-Benzothiadiazole [webbook.nist.gov]

2,1,3-Benzothiadiazole-4-carbaldehyde molecular structure and IUPAC name

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the applications of benzothiadiazole derivatives. These compounds are notable as versatile building blocks in the creation of novel fluorophores, organic semiconductors, and pharmacologically active agents.[1][2]

Molecular Structure and IUPAC Name

This compound is a bicyclic heteroaromatic compound. It consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a carbaldehyde (formyl) group substituted at the 4-position of the benzothiadiazole core.

The molecular structure is depicted below:

Physicochemical and Spectroscopic Data

The key physicochemical and identifying properties of this compound are summarized in the table below. While specific NMR and IR spectral data are not widely published in public databases, product specifications from commercial suppliers confirm that analytical data for synthesized batches conform to the expected structure.[1]

| Property | Value | Reference(s) |

| CAS Number | 5170-68-3 | [3][4][6] |

| Molecular Formula | C₇H₄N₂OS | [1][3][4] |

| Molecular Weight | 164.18 g/mol | [1][3][4] |

| Appearance | Yellow solid | [1] |

| SMILES | O=CC1=CC=CC2=NSN=C12 | [3][4] |

| InChIKey | ANVJARPTPIVPRC-UHFFFAOYSA-N | [3][4] |

| Purity (Typical) | ≥95% | [1][5][6] |

| Storage Temperature | 2-8°C | [1] |

| NMR | Conforms to Structure | [1] |

| Infrared Spectrum | Conforms to Structure | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. One modern and efficient approach involves the organocatalytic formylation of a borylated benzothiadiazole precursor. This method avoids the harsher conditions or multi-step sequences required in older synthetic routes.[7]

Protocol: Organocatalytic Formylation of 2,1,3-Benzothiadiazol-4-ylboronic acid

This protocol is adapted from a reported C-H functionalization and derivatization strategy for the 2,1,3-benzothiadiazole core.[7] The process involves the conversion of a boronic acid intermediate into the target aldehyde.

Objective: To synthesize this compound (9) from 2,1,3-Benzothiadiazol-4-ylboronic acid (3e).

Materials:

-

2,1,3-Benzothiadiazol-4-ylboronic acid (precursor, synthesized via C-H borylation)

-

Glyoxylic acid monohydrate (GAM)

-

anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (HMPO)

-

Toluene (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of 2,1,3-Benzothiadiazol-4-ylboronic acid in anhydrous toluene, add glyoxylic acid monohydrate (GAM) and the organocatalyst, anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (HMPO).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove water-soluble reagents and byproducts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a pure solid.

Applications and Logical Workflow

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. The electron-deficient nature of the benzothiadiazole ring system, combined with the reactive aldehyde group, makes it a valuable building block for creating donor-acceptor chromophores and conjugated systems.[1][2] These derived materials are of significant interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for bioimaging.[1][8]

The logical workflow for the synthesis and application of this compound is visualized below.

Caption: Synthetic workflow for this compound and its applications.

References

- 1. 2,1,3-Benzothiadiazole-4-carboxaldehyde [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 5170-68-3 [matrix-fine-chemicals.com]

- 4. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzothiadiazoles | Fisher Scientific [fishersci.com]

- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Electron-Deficient Heart of Modern Materials: A Technical Guide to Benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzothiadiazole (BTZ), a bicyclic heteroaromatic compound, has emerged as a cornerstone in the design and synthesis of advanced organic materials and therapeutic agents. Its inherent electron-deficient nature makes it a powerful building block for creating molecules with tailored electronic and photophysical properties. This technical guide provides an in-depth exploration of the core characteristics of benzothiadiazole derivatives, focusing on their electronic properties, synthesis, and applications, with a particular emphasis on quantitative data and experimental methodologies.

The Electron-Deficient Core: Understanding the Electronic Properties

The defining characteristic of the benzothiadiazole unit is its strong electron-withdrawing capability.[1][2][3][4][5][6] This property arises from the presence of the electron-deficient thiadiazole ring fused to a benzene ring. This electron deficiency allows BTZ to function effectively as an acceptor unit when combined with electron-donating moieties, forming donor-acceptor (D-A) systems.[1][7] Such D-A architectures are fundamental to the performance of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][5][8][9][10][11][12]

The electronic properties of BTZ derivatives, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by chemical modification. The introduction of electron-withdrawing substituents, such as fluorine or cyano groups, further enhances the electron-accepting nature of the BTZ core, leading to a lowering of the LUMO energy level.[4][10][13][14][15] This fine-tuning of frontier molecular orbital energies is critical for optimizing charge injection, transport, and separation in organic electronic devices.

Quantitative Electronic Data

The following tables summarize key electronic properties of various benzothiadiazole derivatives, compiled from experimental (cyclic voltammetry) and computational (Density Functional Theory - DFT) studies.

Table 1: Experimentally Determined HOMO/LUMO Energy Levels of Benzothiadiazole Derivatives

| Derivative | Measurement Technique | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| 2,1,3-Benzothiadiazole (BTZ) | Cyclic Voltammetry | - | - | - | [13] |

| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | Cyclic Voltammetry | -5.12 | - | 2.38 | [16] |

| PCDTT-DFBT | Cyclic Voltammetry | - | - | - | [10] |

| Donor-Acceptor Carbazole and Benzothiadiazole Material (C1) | Cyclic Voltammetry | - | - | - | [7] |

| Benzothiadiazole-fused Tetrathiafulvalene Derivative | DFT Calculation | -5.45 | -2.50 | 2.95 | [14] |

| 4,7-di(9H-carbazol-9-yl)benzo[c][1][7][17]thiadiazole | Cyclic Voltammetry | - | - | - | [11] |

Table 2: Computationally Determined HOMO/LUMO Energy Levels of Benzothiadiazole Derivatives (DFT)

| Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) | Reference |

| 2,1,3-Benzothiadiazole (BTZ) | DFT | - | -0.71 | - | [13] |

| 5,6-difluorobenzo[c][1][7][17]thiadiazole | DFT | - | -0.89 | - | [13] |

| Benzo[1,2-c:4,5-c']bis[1][7][17]thiadiazole | DFT | - | -1.99 | - | [13] |

| Donor-substituted symmetrical benzothiadiazoles | B3LYP/6-31G** | Variable | Variable | Variable | [15] |

| Thienylbenzothiadiazole derivatives | B3LYP/6-31G(d, p) | Variable | Variable | Variable | [18] |

Synthesis of Benzothiadiazole Derivatives

The synthesis of functionalized benzothiadiazole derivatives is a well-established area of organic chemistry. A common and crucial starting material is 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile platform for introducing various functional groups via cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.[17][19]

A general synthetic approach involves the reaction of an ortho-phenylenediamine with thionyl chloride to form the benzothiadiazole core.[19] Subsequent bromination yields the 4,7-dibromo derivative, which can then be further functionalized.[17][19]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of benzothiadiazole derivatives.

Methodology:

-

Electrolyte Solution: A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu4NPF6) or tetrabutylammonium tetrafluoroborate (n-Bu4NBF4), is prepared in a suitable solvent such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).[13][16][20]

-

Working Electrode: A platinum wire or disk is commonly used as the working electrode.[13][16]

-

Counter and Reference Electrodes: A platinum wire serves as the counter electrode, and a saturated calomel electrode (SCE) or a silver wire is used as the reference electrode.[13][16]

-

Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for calibration.[13]

-

Measurement: The benzothiadiazole derivative is dissolved in the electrolyte solution. The potential is swept, and the resulting current is measured to obtain the cyclic voltammogram.

-

Data Analysis: The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 5.1]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 5.1][13]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the optical properties of benzothiadiazole derivatives, including their absorption and emission characteristics.

Methodology:

-

Sample Preparation: The benzothiadiazole derivative is dissolved in a suitable solvent, such as dichloromethane or chloroform, to a known concentration (e.g., 10⁻⁵ M).[21][22]

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range.

-

Data Analysis: The wavelength of maximum absorption (λ_max) is identified from the spectrum. The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge using the formula: E_g^opt = 1240 / λ_onset.

Applications in Drug Development: Targeting Signaling Pathways

Beyond their use in materials science, benzothiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[23][24][25][26][27][28] They have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[24][26]

A key area of research is the development of benzothiadiazole-based inhibitors of specific signaling pathways implicated in diseases like cancer.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of oncogenic signaling.[29][30] Certain benzothiadiazole derivatives have been designed as potent STAT3 inhibitors.[29][30] These compounds can bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation, thereby inhibiting the expression of downstream target genes involved in cell proliferation and survival.[29]

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is another crucial regulator of cell survival and proliferation that is often dysregulated in cancer. Some novel benzothiadiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.[31] The downregulation of PI3K and AKT by these compounds leads to a cascade of events culminating in programmed cell death.

Conclusion

The electron-deficient nature of the benzothiadiazole core makes it a remarkably versatile and powerful building block in both materials science and medicinal chemistry. The ability to systematically tune its electronic properties through synthetic modification has led to the development of high-performance organic electronic materials and promising therapeutic candidates. This guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies associated with benzothiadiazole derivatives, offering a valuable resource for researchers and professionals in these fields. The continued exploration of this remarkable heterocyclic scaffold is poised to yield further innovations in the years to come.

References

- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Covalently linked benzothiadiazole-fullerene adducts for organic optoelectronic devices: synthesis and characterization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06175A [pubs.rsc.org]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. A novel donor–acceptor carbazole and benzothiadiazole material for deep red and infrared emitting applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 10. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and optoelectronic properties of benzothiadiazole-fused sulfur and nitrogen-containing polycyclic heteroaromatics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. jchemrev.com [jchemrev.com]

- 24. benthamscience.com [benthamscience.com]

- 25. jchemrev.com [jchemrev.com]

- 26. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Benzothiazole - Wikipedia [en.wikipedia.org]

- 28. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 29. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Benzothiadiazole Fluorophores: A Technical Guide for Researchers

An in-depth exploration of the synthesis, photophysical properties, and applications of 2,1,3-benzothiadiazole-based fluorophores for professionals in research and drug development.

The field of fluorescence imaging and sensing has witnessed a paradigm shift with the emergence of 2,1,3-benzothiadiazole (BTD) as a privileged heterocyclic core. Its unique electron-deficient nature, coupled with high photostability and tunable photophysical properties, has established BTD-based fluorophores as indispensable tools in cellular biology, diagnostics, and materials science. This technical guide provides a comprehensive overview of the BTD core, detailing its synthesis, photophysical characteristics, and diverse applications, with a focus on providing actionable data and protocols for researchers.

Core Properties and the Power of Intramolecular Charge Transfer (ICT)

The utility of the BTD scaffold lies in its inherent electron-accepting character. When flanked by electron-donating moieties, it creates a classic donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture. This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this ICT is highly sensitive to the local environment, making many BTD derivatives excellent probes for polarity and viscosity.[1]

Key features that contribute to the widespread adoption of BTD-based fluorophores include:

-

High Photostability: BTD derivatives are resistant to photobleaching, allowing for prolonged imaging experiments.[2][3]

-

Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths minimizes self-quenching and background interference, leading to improved signal-to-noise ratios.[3][4]

-

Tunable Emission: The emission color of BTD fluorophores can be readily tuned from blue to near-infrared by modifying the electron-donating and -accepting strengths of the substituents.[5]

-

Solvatochromism: Many BTD probes exhibit a pronounced shift in their emission spectra in response to changes in solvent polarity, making them valuable for studying cellular microenvironments.[3]

Photophysical Data of Representative Benzothiadiazole Fluorophores

The following table summarizes the key photophysical properties of a selection of BTD-based fluorophores from the literature to facilitate comparison and selection for specific applications.

| Compound/Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| 4-N-substituted BTDs (amines) | 450-490 | 550-650 | 0.01-0.80 | < 4000 | Various | [4] |

| 4-N-substituted BTDs (amides) | 400-430 | 500-580 | 0.16-0.70 | < 4000 | Various | [4] |

| 4,7-Diaryl-BTDs | 400-450 | 500-600 | 0.30-0.90 | 15000-30000 | Toluene | |

| D-π-A BTDs (Thiophene linker) | ~460 | ~600-650 | 0.10-0.60 | ~20000 | Dichloromethane | |

| BTD-based ROS Probe (pre-reaction) | ~380 | Weak | Low | N/A | Buffer | [6] |

| BTD-based ROS Probe (post-reaction) | ~450 | ~550 | High | N/A | Buffer | [6] |

| BTD for Lipid Droplets | ~450 | ~550 | High in nonpolar | N/A | Toluene | [3] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis and application of BTD-based fluorophores. This section provides key protocols that can be adapted by researchers.

Synthesis of 4,7-Disubstituted-2,1,3-Benzothiadiazoles via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of 4,7-diaryl- and 4-amino-7-aryl-2,1,3-benzothiadiazoles. 4,7-Dibromo-2,1,3-benzothiadiazole is a common starting material.

Materials:

-

4,7-Dibromo-2,1,3-benzothiadiazole

-

Arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents for disubstitution, 1.1 equivalents for monosubstitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid/ester, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-disubstituted-2,1,3-benzothiadiazole.

General Protocol for Live-Cell Imaging with Benzothiadiazole Probes

The following is a general workflow for staining and imaging live cells with BTD-based fluorescent probes. Optimization of probe concentration and incubation time is recommended for each new probe and cell line.

Materials:

-

BTD fluorescent probe stock solution (typically 1-10 mM in DMSO)

-

Cultured mammalian cells on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence microscope (confocal or widefield) with appropriate filter sets

Procedure:

-

Cell Culture: Seed cells on the imaging plates and culture until they reach the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a working solution of the BTD probe by diluting the DMSO stock solution in pre-warmed serum-free medium or PBS to the final desired concentration (typically 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Mount the dish on the microscope stage and locate the cells under brightfield or DIC.

-

Fluorescence Imaging: Excite the probe at its appropriate wavelength and collect the emission using the corresponding filter set. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate key concepts and processes related to benzothiadiazole-based fluorophores.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Unlocking the Potential of 2,1,3-Benzothiadiazole: A Technical Guide to its Photophysical Properties for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, photophysical characteristics, and biological applications of 2,1,3-Benzothiadiazole (BTD) compounds, a promising scaffold in medicinal chemistry and materials science.

The 2,1,3-benzothiadiazole (BTD) core is a versatile heterocyclic scaffold that has garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and diagnostics.[1] Its unique electron-deficient nature, rigid planar structure, and amenability to functionalization make it a valuable building block for the development of novel fluorescent probes, organic electronics, and therapeutic agents. This technical guide provides a comprehensive overview of the photophysical properties of BTD derivatives, details key experimental methodologies, and visualizes their engagement with critical biological signaling pathways.

Core Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

BTD derivatives are renowned for their strong fluorescence, often in both solution and solid states, large Stokes shifts, and high photostability. These characteristics stem from the electron-withdrawing nature of the thiadiazole ring fused to the benzene ring, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. The absorption of BTD compounds typically occurs in the violet-blue region of the electromagnetic spectrum, corresponding to π-π* electronic transitions, with emission observed in the green to red region.[2][3] The specific photophysical properties can be finely tuned by introducing various electron-donating or electron-withdrawing substituents at the 4 and 7 positions of the benzothiadiazole core.

A summary of the photophysical data for a selection of 4,7-disubstituted-2,1,3-benzothiadiazole derivatives is presented in Table 1. This data highlights the tunability of the absorption and emission wavelengths, as well as the quantum yields, by altering the substituents on the BTD core.

| Compound | Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 1 | Thiophene | Dichloromethane | 452 | 550 | - | [3] |

| 2 | 5-(pyridin-2-yl)thiophen-2-yl | Dichloromethane | 486 | 605 | - | [3] |

| 3 | 5-(3,4-ethylenedioxythiophene)thiophen-2-yl | Dichloromethane | 526 | 650 | - | [3] |

| 4 | [2,2'-bithiophen]-5-yl | Dichloromethane | 495 | 620 | - | [3] |

| 5 | 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Hexane | 434 | 536 | 0.53 | [4] |

| 6 | 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | THF | 434 | 558 | 0.35 | [4] |

| 7 | 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | Hexane | 442 | 540 | 0.61 | [4] |

| 8 | 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | THF | 440 | 560 | 0.45 | [4] |

Table 1. Photophysical data for selected 4,7-disubstituted-2,1,3-benzothiadiazole derivatives.

Experimental Protocols

The synthesis and characterization of BTD compounds involve a series of well-established chemical reactions and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

A common and crucial precursor for many BTD derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. Several methods for its synthesis have been reported.

Method 1: Bromination with N-Bromosuccinimide (NBS)

-

Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81 g, 50 mmol) in 200 mL of concentrated sulfuric acid.

-

Add N-bromosuccinimide (18.71 g, 105 mmol) in three portions at 60°C with continuous stirring for 12 hours.

-

After the reaction is complete, pour the mixture into 900 mL of ice water.

-

Filter the resulting precipitate and wash it three times with deionized water, followed by methanol, and then n-hexane.

-

Repeat the washing process three times and dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.

Method 2: Bromination with Bromine in Hydrobromic Acid

-

To a dried three-necked round-bottom flask, add 2,1,3-benzothiadiazole (3.12 g, 22.8 mmol) and dissolve it in hydrobromic acid (60 mL).

-

Slowly add concentrated bromine water (2.94 mL, 57 mmol) to the solution.

-

Heat the reaction mixture to 127°C and reflux for 12 hours.

-

After cooling to room temperature, add a sodium bicarbonate (NaHCO₃) aqueous solution to neutralize and remove excess bromine.

-

Extract the organic layer with chloroform (CHCl₃).

-

Collect the organic phase and distill it under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the mobile phase to yield the target compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl substituents at the 4 and 7 positions of the BTD core.

-

In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like SPhos (4 mol%).

-

Add a base, typically K₃PO₄ (3 equivalents).

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Heat the reaction mixture at 100°C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

After completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4,7-disubstituted-2,1,3-benzothiadiazole.

Photophysical Measurements

Accurate determination of the photophysical properties of BTD compounds is crucial for understanding their behavior and potential applications.

UV-Vis Absorption Spectroscopy

-

Prepare dilute solutions of the BTD compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, hexane).

-

Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.

-

The solvent used for the sample should also be used as the reference.

-

Identify the wavelength of maximum absorption (λ_abs).

Fluorescence Spectroscopy

-

Using the same solutions prepared for UV-Vis measurements, record the fluorescence emission and excitation spectra using a spectrofluorometer.

-

The excitation wavelength for the emission spectrum should be set at the λ_abs.

-

The emission wavelength for the excitation spectrum should be set at the wavelength of maximum emission (λ_em).

-

Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

Fluorescence Quantum Yield (Φ_F) Determination

-

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral range as the BTD compound.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Biological Signaling Pathways

Functionalized 2,1,3-benzothiadiazole derivatives have demonstrated the ability to modulate key signaling pathways implicated in diseases such as cancer and inflammation. Their potential as inhibitors of these pathways makes them attractive candidates for drug development.

JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is frequently observed in various cancers. BTD derivatives have been identified as potential inhibitors of STAT3, often by targeting the SH2 domain, which is crucial for STAT3 dimerization and activation.[7]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[8] Aberrant activation of this pathway is a common feature in many human cancers. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4]

Experimental Workflow for BTD Derivative Development

The development of novel 2,1,3-benzothiadiazole derivatives for specific applications, whether in materials science or drug discovery, typically follows a structured workflow from initial design and synthesis to comprehensive characterization and evaluation.

Conclusion

The 2,1,3-benzothiadiazole core represents a highly versatile and valuable scaffold in modern chemical and biomedical research. The ability to systematically tune its photophysical properties through targeted functionalization, combined with its demonstrated activity in key biological pathways, positions BTD derivatives as promising candidates for a wide range of applications, from advanced optical materials to novel therapeutic agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 8. cusabio.com [cusabio.com]

The Ascendant Trajectory of Benzothiadiazole Derivatives in Modern Drug Discovery

A Technical Guide to the Synthesis, Discovery, and Biological Evaluation of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with the quest for novel therapeutic agents driving the exploration of diverse chemical scaffolds. Among these, the 2,1,3-benzothiadiazole nucleus has emerged as a "privileged" structure, a testament to its ability to interact with a wide array of biological targets and exhibit a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, discovery, and biological evaluation of novel benzothiadiazole derivatives, offering a comprehensive resource for researchers and drug development professionals.

Benzothiadiazole and its analogues have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Their unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient thiadiazole ring, contribute to their versatile binding capabilities and pharmacological profiles.[3] This guide will delve into the synthetic methodologies for creating these valuable compounds, detail the experimental protocols for assessing their biological efficacy, and present key findings in a clear and accessible format.

I. Synthesis of Novel Benzothiadiazole Derivatives

The synthesis of the benzothiadiazole core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic strategies have been developed to access a diverse range of analogues, enabling extensive structure-activity relationship (SAR) studies.

A. Core Synthesis: The Foundation of Diversity

A common and foundational method for the synthesis of the 2,1,3-benzothiadiazole core involves the cyclization of 2-aminoanilines with a sulfur-containing reagent. Modifications to this core, such as the introduction of functional groups for further reaction, are crucial for creating diverse libraries of compounds. For instance, the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a key step for subsequent cross-coupling reactions.[4]

B. C-H Functionalization and Cross-Coupling Reactions: Expanding Chemical Space

Modern synthetic organic chemistry offers powerful tools for the derivatization of heterocyclic systems. Regioselective iridium-catalyzed C-H borylation has been shown to provide access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks.[5] These intermediates can then undergo a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to introduce a wide range of substituents at specific positions on the benzothiadiazole ring.[4][6] This approach allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing biological activity.

A generalized workflow for the synthesis and diversification of benzothiadiazole derivatives is depicted below.

Experimental Protocol: Synthesis of 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole

This protocol describes a Suzuki coupling reaction to synthesize a D-A-D type small molecule.[6]

Materials:

-

4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol)

-

2-thienylboronic acid (0.64 g, 5.02 mmol)

-

Potassium carbonate (0.90 g, 6.54 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.126 g, 0.109 mmol)

-

Toluene (30 mL)

-

Methanol (6 mL)

-

Water (6 mL)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a mixture of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole, 2-thienylboronic acid, and potassium carbonate in toluene, methanol, and water, add tetrakis(triphenylphosphine)palladium(0) at room temperature under a nitrogen atmosphere.

-

Reflux the resulting mixture with stirring for 72 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

II. Biological Activities and Therapeutic Potential

Benzothiadiazole derivatives have been investigated for a wide range of biological activities, with promising results in several key therapeutic areas.

A. Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiadiazole derivatives.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition:

-

STAT3 Signaling Pathway: Certain benzothiadiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] For instance, compound B19 demonstrated excellent activity against the IL-6/STAT3 signaling pathway with an IC50 value as low as 0.067 μM.[10] Inhibition of STAT3 phosphorylation can suppress the expression of downstream genes involved in cell proliferation and survival, such as c-MYC and MCL-1.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of Benzothiadiazole's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced organic materials and pharmaceuticals. Its inherent electron-accepting nature, coupled with high photostability and synthetic versatility, makes it a privileged component in materials designed for organic electronics and as a pharmacophore in medicinal chemistry.[1] The strong electron-withdrawing properties of BTD significantly influence the electronic structure of molecules in which it is incorporated, making a thorough understanding of its electronic characteristics paramount for rational molecular design.[1][2]

This technical guide provides an in-depth overview of the theoretical methodologies employed to elucidate the electronic structure of benzothiadiazole and its derivatives. It is intended to be a comprehensive resource for researchers engaged in the design, synthesis, and characterization of novel BTD-based compounds.

Core Concepts in Theoretical Calculations

The electronic properties of benzothiadiazole derivatives are primarily investigated using quantum-mechanical calculations. At the forefront of these methods is Density Functional Theory (DFT), a computational approach that provides a favorable balance between accuracy and computational cost for medium to large-sized molecular systems.[3][4][5] Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra.[6][7]

Key electronic structure parameters that are typically calculated include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule.[8] The HOMO energy level is related to the ionization potential and electron-donating ability, while the LUMO energy level is related to the electron affinity and electron-accepting ability.

-

HOMO-LUMO Energy Gap (ΔEg): The difference in energy between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and the wavelength of light it absorbs.[7][8] A smaller energy gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting intermolecular interactions and reaction sites.[4]

Computational Methodologies: A Detailed Protocol

The successful theoretical investigation of benzothiadiazole's electronic structure hinges on the appropriate selection of computational methods. Below is a generalized protocol based on common practices in the field.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure, its ground-state geometry.

-

Method: Density Functional Theory (DFT) is the most commonly employed method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice, known for providing reliable geometries for a wide range of organic molecules.[4][7] Other functionals like PBE0 are also used.[6]

-

Basis Set: A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. Common choices for geometry optimization include Pople-style basis sets like 6-31G(d) or the correlation-consistent basis set cc-pVDZ.[7] For higher accuracy, larger basis sets such as def2-TZVP can be employed.[6]

-

Software: The Gaussian suite of programs is widely used for these calculations.[7]

Calculation of Electronic Properties

Once the geometry is optimized, the electronic properties can be calculated.

-

Method: Single-point energy calculations are performed on the optimized geometry using DFT.

-

Functional and Basis Set: The same level of theory (functional and basis set) as the geometry optimization is often used, although it is not uncommon to use a larger basis set for more accurate electronic property calculations.

-

Properties Calculated: This step yields the energies of the molecular orbitals, including HOMO and LUMO, from which the energy gap is determined.

Excited-State Calculations (for Optical Properties)

To understand how the molecule interacts with light, excited-state calculations are necessary.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum.[7]

-

Functional and Basis Set: The choice of functional and basis set can significantly impact the accuracy of TD-DFT calculations. It is often necessary to benchmark different functionals against experimental data.

-